5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a furan ring substituted with a bromine atom, an isopropyl group, and a triazole ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Bromination of 2-furyl compounds: The starting material, 2-furyl, is brominated using bromine in the presence of a suitable solvent such as carbon tetrachloride.
Formation of the triazole ring: The brominated furan is then reacted with hydrazine derivatives to form the triazole ring.
Introduction of the isopropyl group: The isopropyl group is introduced through alkylation reactions using isopropyl halides.
Thiol group addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogenated furan derivatives.
Substitution: Amino or thiol-substituted furans.
Scientific Research Applications
5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity . The bromine atom and triazole ring can interact with various biological pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid
- 2-(5-bromo-2-furyl)quinoxaline
- 2-(5-bromo-2-furyl)-2,3-dihydroperimidine
Uniqueness
5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a brominated furan ring, an isopropyl group, and a triazole ring with a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3OS/c1-5(2)13-8(11-12-9(13)15)6-3-4-7(10)14-6/h3-5H,1-2H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNORTFRTDBCHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CC=C(O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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